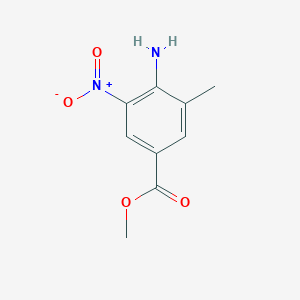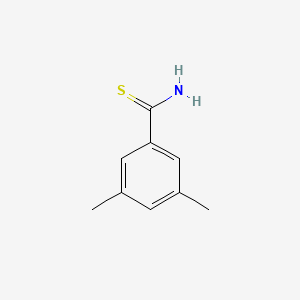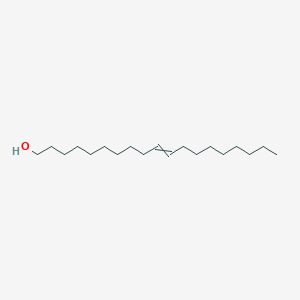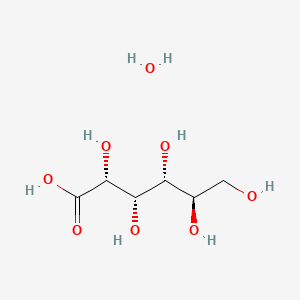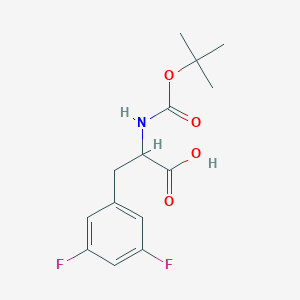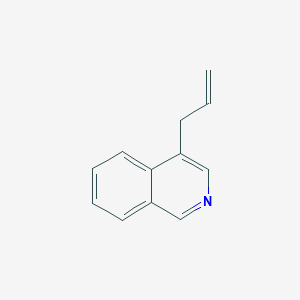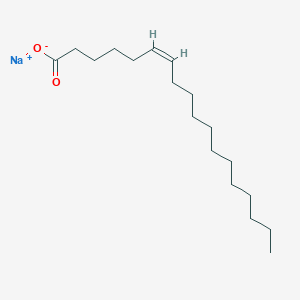![molecular formula C19H19NO4 B3149267 Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate CAS No. 669058-18-8](/img/structure/B3149267.png)
Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate
Overview
Description
“Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate” is a chemical compound with the molecular formula C19H19NO4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C19H19NO4/c1-23-18(21)10-11-20-19(22)24-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,20,22) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 325.36 . The compound’s InChI Code is1S/C19H19NO4/c1-23-18(21)10-11-20-19(22)24-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,20,22) .
Scientific Research Applications
Biomedical Applications
Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate, a fluorenylmethoxycarbonyl (Fmoc) amino acid, is increasingly significant in biomedical research. It plays a crucial role in developing novel hydrogelators, biomaterials, and therapeutics. This compound's structural and supramolecular characteristics are essential for recognizing its biomedical properties. For example, a specific Fmoc-protected amino acid, closely related to this compound, has been synthesized and structurally analyzed to understand its conformational and energy landscape, which is critical for biomedical applications (Bojarska et al., 2020).
Chemical Synthesis and Characterization
In chemical synthesis, this compound is relevant for developing novel synthesis methods. For instance, it has been used in the asymmetric synthesis of certain pharmaceutical compounds, highlighting its utility in creating enantiomerically pure substances, essential for many pharmaceutical applications (Narsaiah & Kumar, 2011).
Photopolymerization and Photochemistry
In the field of polymer science, research has been conducted on related compounds, demonstrating their efficacy in enhancing photopolymerization, crucial for developing new polymeric materials (Allen et al., 1986).
Supramolecular Chemistry
This compound's applications extend to supramolecular chemistry, where it's used to study hydrogen bonding and polymorphism in different molecular systems, crucial for understanding molecular interactions in larger complexes (Podjed & Modec, 2022).
Bioimaging and Photophysics
In bioimaging, derivatives of fluorenyl compounds, closely related to this compound, are used to develop new fluorescent probes for biological imaging, exploiting their photophysical properties (Morales et al., 2010).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mechanism of Action
Target of Action
Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate is a derivative of the amino acid alanine . Amino acids are fundamental building blocks of proteins, which play crucial roles in numerous biological processes.
Biochemical Pathways
Amino acids and their derivatives can influence various biochemical pathways. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Properties
IUPAC Name |
methyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-18(21)10-11-20-19(22)24-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYWFJOOIDGEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



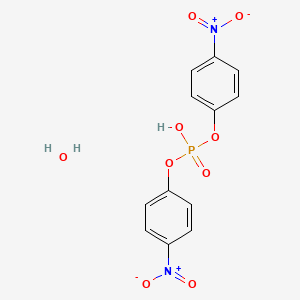
![2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149197.png)
